![molecular formula C14H15N B15310696 4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
4,4'-Dimethyl-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and an amine group is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-dimethylbiphenyl, which can be prepared through various methods, including the Gomberg reaction or the thermal decomposition of diaroyl peroxides.
Amination: The introduction of the amine group at the 3 position can be achieved through nitration followed by reduction. For example, nitration of 4,4’-dimethylbiphenyl can produce 4,4’-dimethyl-3-nitrobiphenyl, which is then reduced to 4,4’-dimethyl-[1,1’-biphenyl]-3-amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces various reduced amine derivatives.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine depends on its specific application:
Biological Activity: The compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Chemical Reactions: Acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethyl-[1,1’-biphenyl]-2-amine: Similar structure but with the amine group at the 2 position, leading to different reactivity and properties.
4,4’-Dimethyl-[1,1’-biphenyl]-4-amine: Amine group at the 4 position, affecting its chemical behavior and applications
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
KRBUSDMYKXGCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


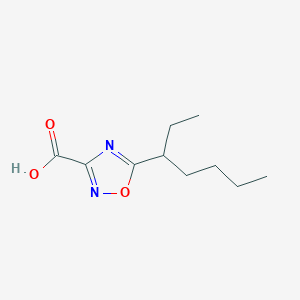
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
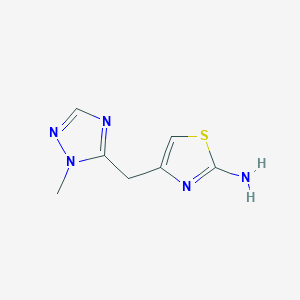
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
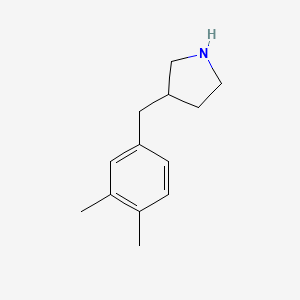
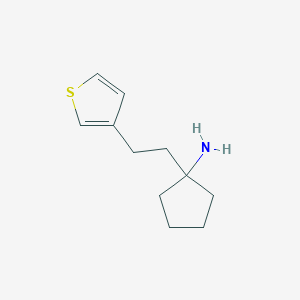
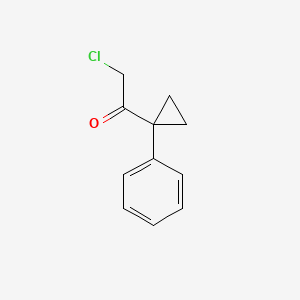

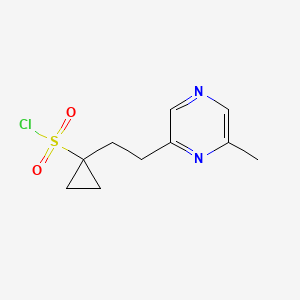
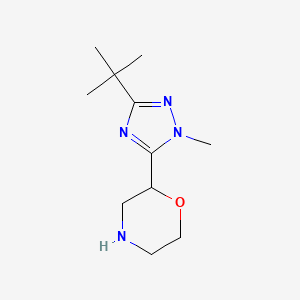

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)
![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
